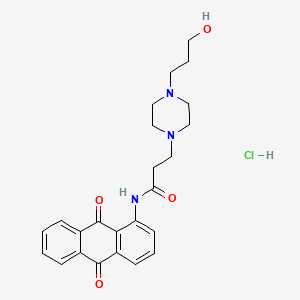
2-(Dimethylarsanyl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylarsanyl)-N,N-diethylacetamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an arsenic atom bonded to a dimethyl group and an acetamide moiety, making it a versatile molecule for chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylarsanyl)-N,N-diethylacetamide typically involves the reaction of dimethylarsinic acid with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylarsanyl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The dimethylarsanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylarsanyl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylarsanyl)-N,N-diethylacetamide involves its interaction with molecular targets, such as enzymes and proteins. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Dimethylarsanyl)-N,N-diethylacetamide include other organoarsenic compounds, such as:
- Arsenic trioxide
- Dimethylarsinic acid
- Arsenobetaine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the dimethylarsanyl group and the acetamide moiety
Eigenschaften
CAS-Nummer |
113359-12-9 |
|---|---|
Molekularformel |
C8H18AsNO |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2-dimethylarsanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C8H18AsNO/c1-5-10(6-2)8(11)7-9(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
BBCSWERMEZHFKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C[As](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


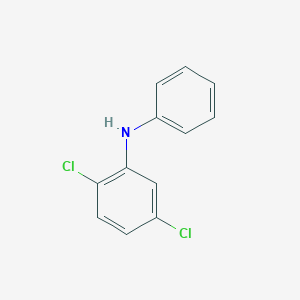
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)
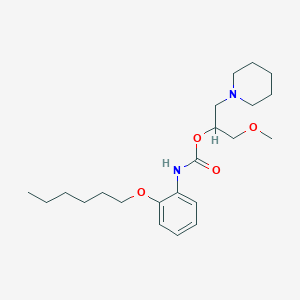
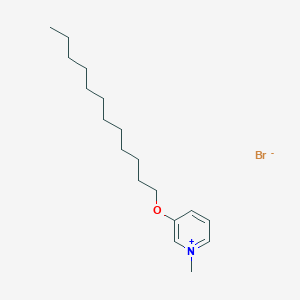
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

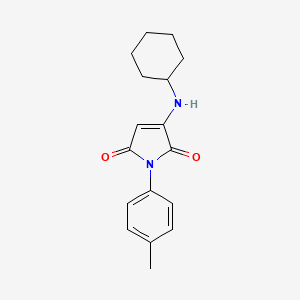
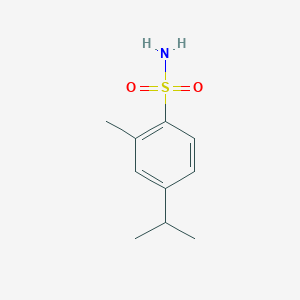
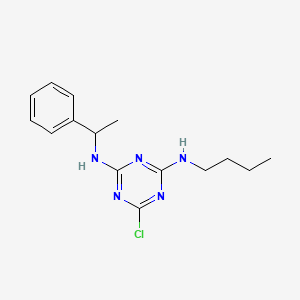
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
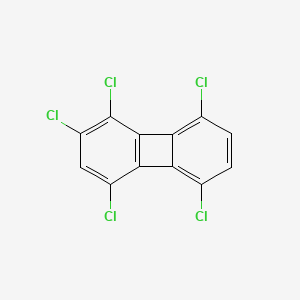
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
